

Physicochemical Properties and Solubility of Lamotrigine Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Lamotrigine hydrate*

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Introduction

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an established antiepileptic drug from the phenyltriazine class.^{[1][2][3]} It is widely utilized for treating various seizure types, including partial seizures and generalized seizures of Lennox-Gastaut syndrome, and as a mood stabilizer in bipolar I disorder.^{[1][2][3][4]} Understanding the physicochemical and solubility characteristics of an active pharmaceutical ingredient (API) like lamotrigine is fundamental for drug development, from preformulation studies to dosage form design and ensuring bioavailability.^{[5][6]} Lamotrigine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low, pH-dependent solubility.^{[4][7][8]} This guide provides an in-depth overview of the core physicochemical properties and solubility profile of **lamotrigine hydrate**, complete with experimental methodologies and visual representations of its mechanism of action.

Physicochemical Properties of Lamotrigine

Lamotrigine is a white to pale cream-colored powder.^{[4][9]} Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Chemical Name	6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine	[9][10][11]
Molecular Formula	C ₉ H ₇ Cl ₂ N ₅	[4][10][11]
Molecular Weight	256.09 g/mol	[1][4][10]
Appearance	White to pale cream-colored powder/crystallization	[4][9][10][12]
Melting Point	214°C to 220°C	[1][9][10][11]
pKa	5.7	[1][4][9][10]
LogP (Octanol/Water)	1.19 at pH 7.6; 1.93	[2][10][13]
BCS Classification	Class II	[4][7][8][14]
Hygroscopicity	Non-hygroscopic	[10]
Polymorphism	Solvated and hydrated forms are reported	[10]

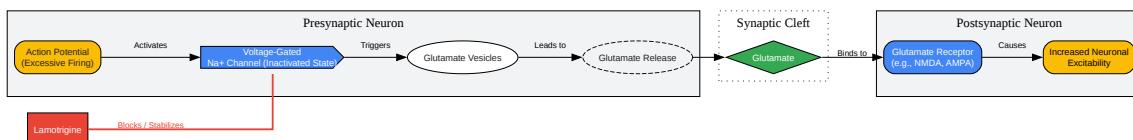
Solubility Profile

Lamotrigine's solubility is a critical factor influencing its dissolution and absorption. As a weak base with a pKa of 5.7, it exhibits pH-dependent solubility.[4][13] It is very slightly soluble in water but shows increased solubility in acidic conditions.[4][15]

Solvent/Medium	Temperature	Solubility	Source(s)
Water	25°C	0.17 mg/mL	[4][9][13]
0.1 M HCl	25°C	2.87 - 4.1 mg/mL	[4][9][10]
0.01 N HCl	-	2.74 mg/mL	[10]
0.001 N HCl	-	0.44 mg/mL	[10]
Ethanol	-	~2 mg/mL	[16]
DMSO	-	~10 mg/mL	[16]
Dimethylformamide (DMF)	-	~10 mg/mL	[16]
DMSO:PBS (pH 7.2) (1:1)	-	~0.5 mg/mL	[16]

Mechanism of Action: Neuronal Membrane Stabilization

The primary therapeutic effect of lamotrigine is derived from its ability to stabilize neuronal membranes.[17][18] It achieves this by blocking voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters, most notably glutamate.[17][18][19] This action reduces neuronal hyperexcitability, which is a key factor in both epileptic seizures and mood instability in bipolar disorder.[18][20]



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Caption: Mechanism of action of Lamotrigine in inhibiting glutamate release.

Experimental Protocols

The determination of the physicochemical and solubility properties of an API like lamotrigine involves a range of standard analytical techniques.

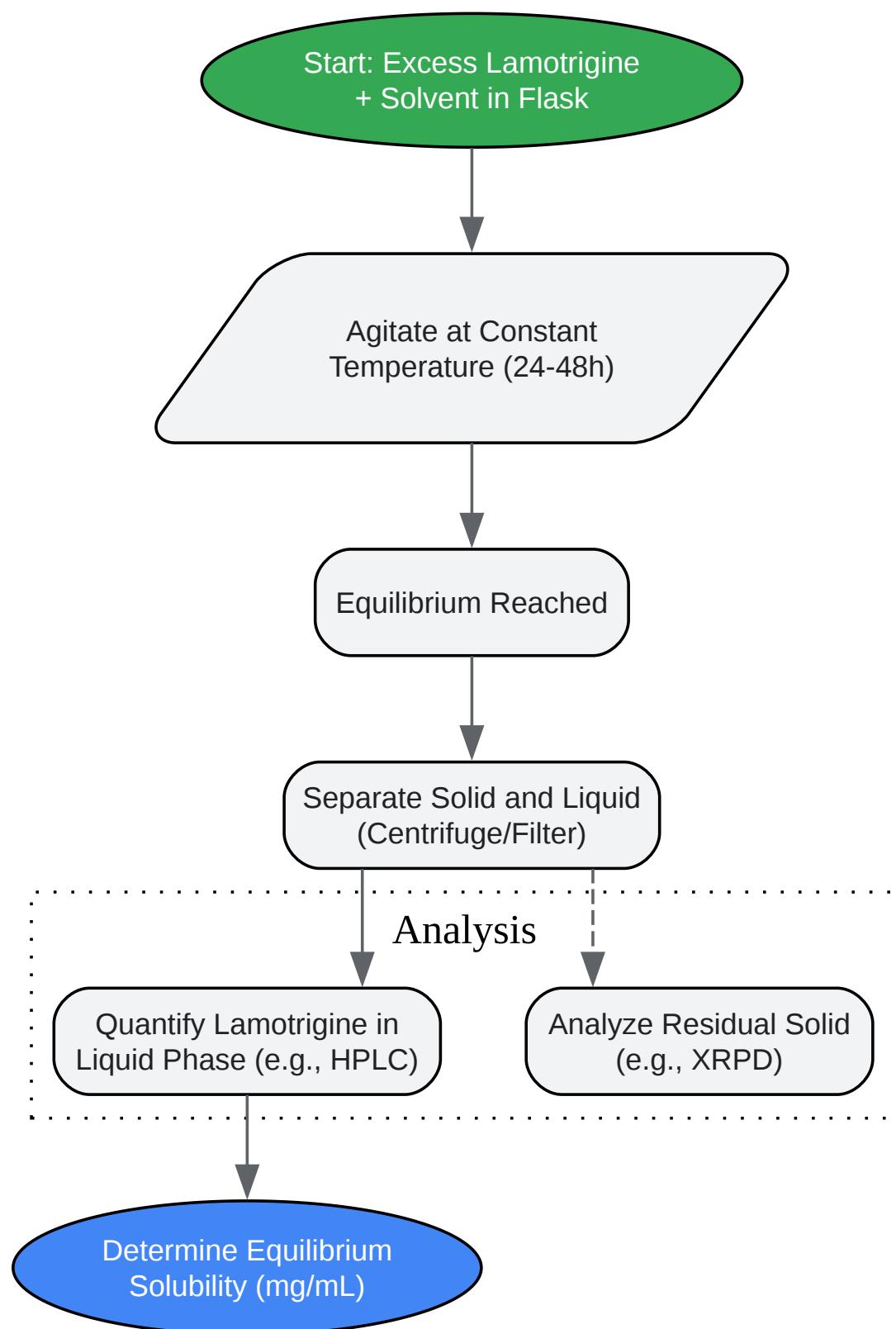
Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[21]

- Preparation: An excess amount of **lamotrigine hydrate** is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.
- Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaking water bath at 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium.

is reached.[15]

- Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (e.g., using a 0.22 μm filter).[22]
- Analysis: The concentration of lamotrigine in the clear supernatant or filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15][22]
- Solid Phase Confirmation: The residual solid is often analyzed (e.g., by XRPD) to confirm that no phase transformation or degradation has occurred during the experiment.[22][23]



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Caption: General experimental workflow for the Shake-Flask solubility method.

Physicochemical Characterization

A comprehensive characterization of the solid-state properties of lamotrigine is crucial for quality control and formulation development.[\[5\]](#)

- Differential Scanning Calorimetry (DSC): This thermoanalytical technique is used to determine the melting point and identify polymorphic forms by measuring the difference in heat flow into a sample and a reference as a function of temperature.
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the presence of water or residual solvents in **lamotrigine hydrate**.
- X-ray Powder Diffraction (XRPD): XRPD is a primary technique for characterizing the crystalline nature of a substance. It provides a unique diffraction pattern for each crystalline form (polymorph), allowing for identification and quality control.[\[24\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the lamotrigine molecule. It provides a characteristic "fingerprint" spectrum that can be used for identification and to study drug-excipient interactions.[\[5\]](#)
- pKa Determination: The acid dissociation constant (pKa) is typically determined using potentiometric titration or UV-spectrophotometry, where changes in the UV spectrum of lamotrigine are measured as a function of pH.

Conclusion

The physicochemical properties of **lamotrigine hydrate**, particularly its identity as a BCS Class II compound with low, pH-dependent solubility, are defining characteristics for its development and clinical application. Its weak base nature dictates higher solubility in acidic environments, a critical consideration for oral dosage form design and predicting its behavior in the gastrointestinal tract. The established methodologies for characterizing its solid-state properties and solubility are essential for ensuring consistent quality, stability, and bioavailability of the final drug product. A thorough understanding of these fundamental properties allows researchers and developers to devise effective formulation strategies, such as solid dispersions or salt formation, to enhance dissolution and optimize therapeutic performance.[\[8\]](#)[\[15\]](#)[\[25\]](#)

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